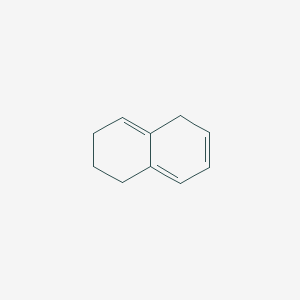

1,2,3,5-Tetrahydronaphthalene

Description

Structural Significance and Diverse Isomeric Forms of Tetrahydronaphthalenes in Organic Chemistry

The fundamental structure of tetrahydronaphthalene is characterized by the chemical formula C₁₀H₁₂. wikipedia.org The partial saturation of one of the aromatic rings in naphthalene (B1677914) results in a molecule that is a colorless liquid at room temperature. wikipedia.org The most common and extensively studied isomer is 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as tetralin. wikipedia.orgnih.gov In this isomer, one of the rings of the naphthalene system is fully saturated.

The structural characteristics of common tetrahydronaphthalene isomers are detailed in the table below.

| Isomer | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2,3,4-Tetrahydronaphthalene | Tetralin | 119-64-2 | C₁₀H₁₂ | 132.20 |

| 5,6,7,8-Tetrahydronaphthalene-1,6,7-Triol | 344764-57-4 | C₁₀H₁₂O₃ | ||

| 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | 61551-49-3 | C₁₀H₁₁ClO₂S | 230.71 | |

| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ |

Data sourced from multiple references. synzeal.comscbt.comscbt.comnih.gov

Importance of the Tetrahydronaphthalene Motif in Natural Product Synthesis and Materials Science Research

The tetrahydronaphthalene core is a recurring structural element in a variety of natural products, making it a key target in synthetic organic chemistry. researchgate.net The synthesis of complex natural products often involves strategies to construct this bicyclic system. rsc.org The inherent molecular recognition capabilities of natural product scaffolds, including those containing the tetrahydronaphthalene motif, serve as a foundation for drug discovery. researchgate.net

In the realm of materials science, tetrahydronaphthalene derivatives are investigated for their potential applications in advanced materials. For instance, 1,2,3,4-tetrahydronaphthalene can be utilized as a raw material in the synthesis of fullerenes. sigmaaldrich.comsigmaaldrich.com Furthermore, liquid crystal materials incorporating a fluoro-substituted tetrahydronaphthalene structure have been designed for use in active matrix liquid crystal displays (LCDs). researchgate.net These materials exhibit a wide nematic temperature range and a large dielectric anisotropy, properties that are beneficial for display applications. researchgate.net The unique chemical properties of compounds like 7-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid also make them suitable for the development of novel polymers.

Academic Context of Tetrahydronaphthalene Derivatives as Versatile Synthetic Intermediates

Tetrahydronaphthalene derivatives are highly valued in academic research as versatile synthetic intermediates for the creation of more complex molecules. scbt.com The tetrahydronaphthalene scaffold provides a robust framework that can be chemically modified in numerous ways. For example, 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene is a synthetic musky fragrance produced from the acetylation of its corresponding hexamethyl-tetrahydronaphthalene precursor. google.com

The reactivity of the tetrahydronaphthalene system allows for a wide range of chemical transformations. For instance, 1,2,3,4-tetrahydronaphthalene is used in the laboratory synthesis of hydrogen bromide. wikipedia.org It also serves as a high-boiling-point solvent and a raw material for producing lubricants and alpha-tetralone. schultzchem.com The development of novel synthetic methods, such as the efficient synthesis of tetrahydronaphthalene- or isochroman-fused spirooxindoles, highlights the ongoing importance of this scaffold in constructing pharmacologically interesting architectures. rsc.org Furthermore, tetrahydronaphthalene derivatives are crucial in the synthesis of various pharmaceutical and agrochemical compounds. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62690-59-9 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

1,2,3,5-tetrahydronaphthalene |

InChI |

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5,8H,3-4,6-7H2 |

InChI Key |

WGTPIWLYLFXLTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C2CC=CC=C2C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrahydronaphthalenes and Their Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of naphthalene (B1677914) is a primary industrial method for producing tetralin (1,2,3,4-tetrahydronaphthalene). atamanchemicals.comwikipedia.org This process involves the addition of hydrogen across one of the aromatic rings of naphthalene in the presence of a catalyst. The reaction can be tailored to selectively produce tetralin or be allowed to proceed to full saturation to yield decalin. wikipedia.org

Naphthalene Hydrogenation with Transition Metal Catalysts (e.g., Nickel, Palladium)

Transition metal catalysts are extensively used for the hydrogenation of naphthalene. diamond.ac.uk Nickel-based catalysts, such as Raney nickel, have been traditionally employed for this purpose. google.com For instance, the hydrogenation of naphthalene using Raney nickel at elevated temperatures and pressures can produce both tetrahydronaphthalene and decahydronaphthalene. google.com Palladium and platinum catalysts are also highly effective. atamanchemicals.com For example, platinum on a support material can catalyze the hydrogenation of naphthalene to tetralin. atamanchemicals.com Bimetallic catalysts, such as Ni-Mo/Al₂O₃ and NiZn/Al₂O₃, have been investigated to improve selectivity and conversion. nih.govmdpi.com The addition of a second metal can influence the catalyst's activity and the product distribution. mdpi.com

Table 1: Performance of Various Transition Metal Catalysts in Naphthalene Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |

| MoP | HY Zeolite | 300 | 4 | - | ~82 | nih.gov |

| Ni-Mo | Al₂O₃ | - | 6 | - | >90 | nih.gov |

| Ni | Al₂O₃ | - | - | 79.6 | 72.6 | mdpi.com |

| NiCu | Al₂O₃ | - | - | 84.9 | 58.3 | mdpi.com |

| NiZn | Al₂O₃ | - | - | 86.1 | 82.0 | mdpi.com |

| Raney Ni | - | 190 | 7 | - | - | google.com |

| Raney Ni | - | 210 | 6 | - | - | google.com |

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

Selective Hydrogenation Strategies to Control Saturation

Controlling the degree of saturation during naphthalene hydrogenation is crucial for selectively obtaining tetralin over the fully hydrogenated decalin. The choice of catalyst, support, and reaction conditions plays a significant role in achieving this selectivity. nih.govacs.org For example, transition metal phosphides like MoP have demonstrated high selectivity for tetralin. sciengine.com The acidic properties of the catalyst support, such as zeolites and alumina, can also influence the reaction pathway. nih.govsciengine.com The use of bimetallic catalysts can also be a strategy to control selectivity. For instance, in NiZn/Al₂O₃ catalysts, the addition of zinc was found to inhibit the excessive hydrogenation of tetralin, thereby improving its selectivity. mdpi.com Supercritical fluid technologies have also been explored as a green chemistry approach to enhance the rate of naphthalene hydrogenation to tetralin. mdpi.com

Stereoselective Catalytic Reduction in Tetrahydronaphthalene Synthesis

The synthesis of specific stereoisomers of substituted tetrahydronaphthalenes often requires stereoselective catalytic reduction methods. This is particularly important in the synthesis of bioactive molecules where specific chirality is essential for their function. nih.gov Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have been successfully employed for the synthesis of optically active tetrahydronaphthalene-based natural products. nih.gov These methods can involve stereoselective reductions of keto groups within the tetrahydronaphthalene framework to introduce hydroxyl groups with a specific orientation. nih.gov Asymmetric reduction of tetralones using chiral catalysts is another strategy to produce enantiomerically enriched tetralin derivatives. acs.org For example, palladium-catalyzed intramolecular additions can lead to the formation of tetralin derivatives with high diastereoselectivity. beilstein-journals.org

Cyclization and Annulation Reactions

Cyclization and annulation reactions provide an alternative and often more flexible approach to constructing the tetrahydronaphthalene skeleton, especially for introducing functional groups and controlling substitution patterns.

Intramolecular Electrophilic Aromatic Substitution (Darzens Tetralin Synthesis)

The Darzens tetralin synthesis is a classic method that involves the intramolecular cyclization of a 1-aryl-4-pentene derivative using a strong acid, typically concentrated sulfuric acid. atamanchemicals.comscentspiracy.com This reaction proceeds via an intramolecular Friedel-Crafts alkylation, where the double bond of the pentene chain acts as the nucleophile attacking the aromatic ring to form the six-membered saturated ring of the tetralin system. scentspiracy.com This method has been significant in the synthesis of various tetralin derivatives. researchgate.net For example, α-benzyl-α-allylacetic acid type compounds can be cyclized under these conditions to produce substituted tetralins. researchgate.net

Iron(III)-Catalyzed Strategies for Functionalized Tetrahydronaphthalenes

More recently, iron(III)-catalyzed strategies have emerged as a powerful and operationally simple method for the synthesis of functionalized tetrahydronaphthalenes. organic-chemistry.orgacs.orgorganic-chemistry.org This approach utilizes simple aryl ketone precursors and proceeds through the formation of pyran intermediates. organic-chemistry.orgorganic-chemistry.org These intermediates then undergo an iron(III)-catalyzed Friedel-Crafts alkylation to afford the desired tetrahydronaphthalene products in high yields. organic-chemistry.orgorganic-chemistry.org This method is distinct from traditional [4+2] cycloaddition strategies and offers a different reactivity profile. acs.org A variety of functional groups on the aryl ring are tolerated, making it a versatile tool for the synthesis of a diverse range of tetrahydronaphthalene derivatives. organic-chemistry.org

Electrochemical Oxidative [4+2] Annulation of Styrenes

A notable advancement in the synthesis of tetrahydronaphthalene precursors, specifically 1,2-dihydronaphthalenes, involves the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method allows for the construction of polysubstituted 1,2-dihydronaphthalenes from two different styrenes without the need for metal catalysts or external oxidants. chinesechemsoc.orgchinesechemsoc.org The resulting 1,2-dihydronaphthalenes can be subsequently transformed into polysubstituted 1,2,3,4-tetrahydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org

The process is characterized by its high regioselectivity and diastereoselectivity, offering a powerful tool for creating multisubstituted six-membered ring compounds from readily available starting materials. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds through the generation of an alkene radical cation via single-electron oxidation at the anode. chinesechemsoc.org This electrochemical approach provides a high degree of control over the reactivity of different styrenes based on their oxidation potentials. chinesechemsoc.orgchinesechemsoc.org In some variations, this method has been used to synthesize naphthalene derivatives directly from styrenes through a [4+2] annulation-rearrangement-aromatization sequence under mild, metal- and oxidant-free conditions. nih.gov

A plausible mechanism involves the initial oxidation of a mediator, such as (4-BrPh)3N, at the anode to form a radical cation. This radical cation then oxidizes a styrene (B11656) molecule to produce an alkene radical cation, which is the key intermediate for the subsequent annulation reaction. chinesechemsoc.org

Multicomponent Reactions (MCRs) for Complex Tetrahydronaphthalene Architectures

Multicomponent reactions (MCRs) have emerged as a highly efficient and sustainable strategy for synthesizing complex organic molecules like tetrahydronaphthalene derivatives. nih.govpreprints.org These one-pot reactions involve three or more reactants coming together to form a product that contains portions of all the starting materials, thereby maximizing atom economy and reducing waste. nih.govpreprints.orgorgchemres.org MCRs are particularly advantageous for creating libraries of structurally diverse compounds in a time- and cost-effective manner. nih.gov

A specific application of MCRs is the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives. orgchemres.org This is achieved through a one-pot reaction of benzaldehydes, cyclohexanone (B45756), and malononitrile (B47326). orgchemres.orgqeios.com The use of a catalyst, such as triethylamine (B128534) or ascorbic acid, facilitates the reaction under mild conditions, leading to high yields and short reaction times. orgchemres.orgqeios.com The resulting tetrahydronaphthalene structures are considered important pharmacophores in medicinal chemistry. qeios.comqeios.com

The mechanism for the formation of ortho-aminocarbonitrile tetrahydronaphthalenes typically involves initial condensation reactions to form reactive intermediates. For instance, cyclohexanone and malononitrile can condense to form an intermediate, while benzaldehyde (B42025) and another molecule of malononitrile form a separate intermediate. These intermediates then react via a Michael addition and subsequent cyclization and tautomerization to yield the final tetrahydronaphthalene product. qeios.com

Green Chemistry Approaches in Tetrahydronaphthalene Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of tetrahydronaphthalenes, aiming to minimize environmental impact by using safer solvents, reducing waste, and employing sustainable catalysts. orgchemres.org

The multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes has been successfully conducted under solvent-free conditions. orgchemres.org By heating a mixture of an aldehyde, malononitrile, and cyclohexanone with a catalyst at 110 °C, the desired products can be obtained in good to excellent yields (70-98%) within 22 to 70 minutes. orgchemres.orgorgchemres.org This approach avoids the use of harmful organic solvents and often eliminates the need for specialized equipment like microwave or ultrasound irradiators. orgchemres.org In some cases, grinding reactants together in a mortar and pestle has also proven effective for solid-state reactions. rsc.org

The use of biodegradable and non-toxic catalysts is another cornerstone of green chemistry in tetrahydronaphthalene synthesis. orgchemres.org Ascorbic acid (Vitamin C) has been identified as a highly effective and environmentally friendly catalyst for the multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes. orgchemres.orgorgchemres.org Its advantages include being biodegradable, non-toxic, low-cost, and readily available. orgchemres.org The presence of multiple hydroxyl groups in ascorbic acid's structure allows it to accelerate the reaction rate by forming hydrogen bonds and activating carbonyl groups. orgchemres.org

When compared to other catalysts for the same reaction, ascorbic acid has demonstrated superiority in terms of both reaction time and product yield. orgchemres.org This highlights the potential of using natural and safe compounds to promote complex organic transformations.

Table 1: Comparison of Catalysts in the Synthesis of Ortho-aminocarbonitrile Tetrahydronaphthalenes

| Entry | Catalyst | Time (min) | Yield (%) |

| 1 | Ascorbic Acid | 22-70 | 70-98 |

| 2 | Other Catalysts | Longer | Lower |

This table is a generalized representation based on the finding that ascorbic acid is superior to other catalysts in this specific reaction. orgchemres.org

Stereoselective Synthesis of Chiral Tetrahydronaphthalenes

The development of methods for the stereoselective synthesis of chiral tetrahydronaphthalenes is of significant interest due to the importance of enantiomerically pure compounds in various fields, including pharmaceuticals.

Enantioselective desymmetrization is a powerful strategy for creating chiral molecules, including those with all-carbon quaternary stereocenters. d-nb.info This approach involves the conversion of a prochiral starting material into a chiral product with high enantioselectivity. d-nb.info

A notable example is the selenide-catalyzed enantioselective synthesis of trifluoromethylthiolated tetrahydronaphthalenes. nih.govcapes.gov.br This method combines desymmetrization with a trifluoromethylthiolation strategy, using gem-diaryl-tethered alkenes and alkynes as starting materials. nih.govcapes.gov.br The reaction proceeds in the presence of a bifunctional selenide (B1212193) catalyst to yield chiral tetrahydronaphthalenes with an all-carbon quaternary stereocenter in high yields and with excellent enantio- and diastereoselectivities. nih.govcapes.gov.br

Computational studies have revealed that the selenide catalyst is more efficient than a sulfide (B99878) catalyst in activating the electrophilic reagent. nih.govcapes.gov.br The high selectivities observed are attributed to an acid-derived anion-binding interaction that is present throughout the reaction pathway. nih.govcapes.gov.br This strategy has also been successfully applied to the desymmetrization and sulfenylation of diols. nih.govcapes.gov.br

Catalytic Asymmetric Functionalization and Cyclization

The enantioselective synthesis of functionalized tetrahydronaphthalenes and their precursors, such as tetralones, represents a formidable challenge in synthetic chemistry, particularly when constructing quaternary stereocenters. Modern catalytic asymmetric methods have emerged as powerful tools to address this challenge, offering high levels of stereocontrol.

One notable approach is the organocatalytic asymmetric Tamura cycloaddition. The reaction of α-branched nitroolefins with homophthalic anhydrides, catalyzed by a bifunctional squaramide catalyst, yields highly functionalized 1-tetralone (B52770) compounds. acs.orgnih.gov This method is effective for creating tetralones with a quaternary center at the α-position, achieving moderate to high diastereoselectivity and good to excellent enantioselectivity. acs.orgnih.gov The utility of this method has been demonstrated by the conversion of the resulting tetralone into a tetrahydronaphthalene derivative. acs.org

Furthermore, the dynamic kinetic resolution of α-substituted tetralones via RuPHOX-Ru catalyzed asymmetric hydrogenation has proven to be an efficient method for synthesizing chiral tetrahydronaphthols. researchgate.net This process allows for the conversion of racemic starting materials into enantiomerically enriched products with high yields and excellent enantio- and diastereoselectivities. researchgate.net N-Heterocyclic carbene (NHC) catalyzed Stetter–aldol (B89426) domino cyclization has also been explored for the synthesis of functionalized tetrahydronaphthalene-fused spirooxindoles, with initial studies showing the potential for asymmetric transformation using chiral organic bases. researchgate.net

Table 1: Catalytic Asymmetric Methods for Tetralone and Tetrahydronaphthalene Synthesis

| Catalytic Method | Substrates | Catalyst System | Key Feature | Ref |

|---|---|---|---|---|

| Asymmetric Tamura Cycloaddition | α-Branched nitroolefins, Homophthalic anhydrides | Bifunctional squaramide | Constructs α-quaternary 1-tetralones | acs.orgnih.gov |

| Rh-Catalyzed C-C/C-H Activation | 3-Arylcyclopentanones | Pd-catalyst (for precursor), Rh-catalyst | Forms 1-tetralones with C4 quaternary stereocenter | nih.gov |

| Asymmetric Hydrogenation | α-Substituted tetralones | RuPHOX-Ru | Dynamic kinetic resolution to chiral tetrahydronaphthols | researchgate.net |

| Stetter–Aldol Domino Cyclization | Aldehydes, Michael acceptors | N-Heterocyclic Carbene (NHC) | Synthesis of tetrahydronaphthalene-fused spirooxindoles | researchgate.net |

Specific Synthetic Pathways for Substituted Tetrahydronaphthalenes

The biological activity of tetrahydronaphthalene derivatives is highly dependent on the nature and position of substituents on the core structure. Consequently, the development of synthetic routes to specifically substituted analogues, such as those bearing amine, hydroxyl, dione (B5365651), and trifluoromethylthio groups, is of paramount importance.

Aminated tetrahydronaphthalenes are a significant class of compounds, often targeted for their pharmacological properties. A common and effective method for their synthesis is the reductive amination of tetralone intermediates. google.com This process typically involves reacting a selected tetralone with an amine, such as piperazine (B1678402) or N-methylpiperazine, in the presence of a reducing agent. google.com

Another powerful strategy is the multicomponent reaction (MCR) approach, which allows for the rapid construction of complex molecules in a single step. For instance, ortho-aminocarbonitrile tetrahydronaphthalenes can be synthesized through a one-pot reaction of an aldehyde, cyclohexanone, and malononitrile. orgchemres.orgqeios.com Green chemistry principles have been applied to this reaction, utilizing ascorbic acid as a catalyst under solvent-free conditions, or triethylamine in ethanol, to afford products in good to excellent yields (70-98%) and with short reaction times. orgchemres.orgqeios.com

Table 2: Synthesis of Aminated Tetrahydronaphthalene Derivatives

| Synthetic Method | Starting Materials | Reagents/Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Reductive Amination | Tetralones, Amines (e.g., piperazine) | Reducing agent (e.g., NaBH₄) | Piperazine-substituted tetrahydronaphthalenes | google.com |

| Multicomponent Reaction | Aldehydes, Cyclohexanone, Malononitrile | Ascorbic acid or Triethylamine | Ortho-aminocarbonitrile tetrahydronaphthalenes | orgchemres.orgqeios.com |

| Multi-step Synthesis | Naphthalene-2,3-diol | Dimethyl sulfate, AcCl, NaOBr, Na/NH₃, HBr | 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene | researchgate.net |

Dihydroxylated tetrahydronaphthalenes and their corresponding diones are valuable synthetic intermediates and possess interesting biological properties. Chemoenzymatic approaches have proven highly effective for the synthesis of enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes. arkat-usa.org For example, the dioxygenase-catalyzed asymmetric dihydroxylation of naphthalene by the mutant strain Pseudomonas putida UV4 produces enantiopure (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene. arkat-usa.org Subsequent catalytic hydrogenation of this intermediate yields (-)-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene in 95% yield. arkat-usa.org This chemoenzymatic strategy allows for the creation of various stereoisomers of dihydroxylated tetralins. arkat-usa.org

The synthesis of tetrahydronaphthalene-diones has been efficiently achieved from commercially available 1,5-dihydroxynaphthalene (B47172). nih.govnih.govscispace.comresearchgate.net A high-yielding, four-step sequence has been developed to produce 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. nih.govscispace.com The key steps involve the perhydrogenation of 1,5-dihydroxynaphthalene, oxidation of the resulting decalindiol to a decalindione using tetra-n-propylammonium perruthenate (TPAP), conversion to a bis(trimethylsilyloxy)diene, and a final air oxidation step to furnish the target enedione. nih.govnih.govscispace.com

Table 3: Synthesis of Dihydroxylated and Dione Tetrahydronaphthalenes

| Target Structure | Starting Material | Key Reagents/Method | Yield | Ref |

|---|---|---|---|---|

| (-)-(1R,2S)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene | (1R,2S)-1,2-Dihydroxy-1,2-dihydronaphthalene | 10% Pd/C, H₂ | 95% | arkat-usa.org |

| cis-(1R,3R)-1,3-Dihydroxy-1,2,3,4-tetrahydronaphthalene | (1R,2S,4R)-1,2-Epoxy-4-hydroxy-1,2,3,4-tetrahydronaphthalene | H₂, Pd/C, EtOH | 71% | arkat-usa.org |

| 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | 1,5-Dihydroxynaphthalene | Raney nickel, TPAP, Trimethylsilyl iodide, Air (O₂) | 49% (overall) | scispace.comresearchgate.net |

Molecules containing the trifluoromethylthio (SCF₃) group are of increasing interest in medicinal chemistry. A significant breakthrough in the synthesis of chiral trifluoromethylthiolated tetrahydronaphthalenes involves a bifunctional selenide-catalyzed approach. nih.govcapes.gov.brd-nb.info This method merges a desymmetrization strategy with trifluoromethylthiolation to construct various chiral trifluoromethylthiolated tetrahydronaphthalenes that bear an all-carbon quaternary stereocenter. nih.govcapes.gov.br

The reaction utilizes gem-diaryl-tethered alkenes and alkynes as substrates. nih.gov The selenide catalyst is crucial, as computational studies have shown that it activates the electrophilic SCF₃ reagent more effectively than a corresponding sulfide catalyst. nih.govcapes.gov.br This methodology produces the desired compounds in high yields with excellent enantio- and diastereoselectivities. nih.govcapes.gov.br The reaction is believed to proceed through an intermediate where the chalcogenide has captured a CF₃S cation. d-nb.info This novel method significantly expands the toolkit for accessing stereochemically complex molecules containing the valuable SCF₃ moiety. nih.govacs.org

Table 4: Selenide-Catalyzed Synthesis of Trifluoromethylthiolated Tetrahydronaphthalenes

| Catalyst Type | Substrate Type | Key Transformation | Selectivity | Ref |

|---|---|---|---|---|

| Bifunctional Selenide | gem-Diaryl-tethered alkenes and alkynes | Desymmetrization and Trifluoromethylthiolation | High yields, excellent enantio- and diastereoselectivities | nih.govcapes.gov.brd-nb.info |

| Indane-based Chiral Selenide | Not specified for tetrahydronaphthalenes | Enantioselective trifluoromethylthiolation | High diastereo- and enantioselectivities (for azaheterocycles) | acs.org |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Electrochemical Reaction Mechanisms

The electrochemical behavior of tetrahydronaphthalene derivatives has been a subject of significant research, leading to the development of novel synthetic methodologies.

Electrochemical methods have been employed to facilitate annulation reactions for the synthesis of tetralin derivatives. wiley.comnih.gov In one such approach, a cobalt-catalyzed hydrogen atom transfer (HAT) initiates a radical/polar crossover annulation between allyl-substituted arenes and electron-deficient alkenes. wiley.comnih.gov This process assembles complex tetralins that are formal [4+2] cycloaddition products of styrenes. wiley.comnih.gov The mechanism is believed to involve a single-electron oxidation of a cyclohexadienyl radical intermediate, which then undergoes deprotonation to form the final tetralin product. nih.gov

In another example, an electrochemical oxidative [4+2] annulation of different styrenes has been achieved to produce polysubstituted 1,2-dihydronaphthalenes, which can be subsequently hydrogenated to yield 1,2,3,4-tetrahydronaphthalenes. chinesechemsoc.org The reaction is initiated by the single-electron oxidation of a styrene (B11656) derivative to form a radical cation. chinesechemsoc.org

Furthermore, electrochemical conditions have been successfully used to promote a Hofer–Moest, intramolecular Friedel–Crafts alkylation sequence to produce 1,1-disubstituted tetrahydronaphthalenes. acs.org This method avoids the use of corrosive reagents typically required in Friedel-Crafts protocols. acs.org

Several proposed mechanisms for the formation of tetrahydronaphthalene derivatives involve radical cyclization followed by deprotonation.

In the cobalt-catalyzed HAT-initiated annulation, the initial step is the generation of a tertiary alkyl radical. This radical undergoes a Giese addition, followed by a dearomative cyclization to form a cyclohexadienyl radical. nih.gov The termination of this sequence is thought to occur through single-electron oxidation of this radical, followed by deprotonation. nih.gov

Visible-light-mediated [4+2] cycloaddition of styrenes provides another route to tetralin derivatives. pkusz.edu.cn The proposed polar radical crossover cycloaddition (PRCC) mechanism involves the oxidation of a styrene to a cation radical. pkusz.edu.cn This intermediate reacts with another styrene molecule, leading to either an electrophilic or radical cyclization. pkusz.edu.cn The resulting intermediate then undergoes deprotonation and hydrogen atom transfer to yield the final rearomatized product. pkusz.edu.cn

Electrochemical synthesis of 1,2-dihydronaphthalenes from styrenes also proceeds through a plausible mechanism involving radical cyclization. chinesechemsoc.org An alkene radical cation, formed via single-electron oxidation, is attacked by a nucleophilic styrene molecule. chinesechemsoc.org The resulting intermediate undergoes radical cyclization, oxidation, and finally deprotonation to afford the dihydronaphthalene product. chinesechemsoc.org

Mechanisms of Oxidative Processes in Tetrahydronaphthalene Chemistry

The oxidation of tetrahydronaphthalene and its derivatives can lead to various products, with the reaction mechanism being highly dependent on the oxidizing agent and reaction conditions.

One of the common transformations is the oxidation of tetrahydronaphthalenes to α-tetralones. acs.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been effectively used for this purpose. acs.org The mechanism of DDQ oxidation is believed to proceed through a hydride abstraction from the benzylic position of the tetrahydronaphthalene, forming a carbocation intermediate. This is followed by the addition of water and subsequent oxidation to the ketone.

The thermal cracking of tetralin also involves complex oxidative and radical processes. acs.org Mechanistic modeling suggests that the pyrolysis proceeds through a free-radical mechanism, involving initiation, H-transfer, isomerization, ring contraction, and decomposition reactions. acs.org The main reaction pathways involve the formation of 1-tetralyl and 2-tetralyl radicals. acs.org

Interactive Data Table: Key Intermediates in Tetrahydronaphthalene Reactions

| Reaction Type | Key Intermediate(s) | Precursors | Final Product(s) |

| Protonated Dissociation | [THN + H(6)]⁺, Benzylium ion, Tropylium ion | 1,2,3,4-Tetrahydronaphthalene (B1681288) | Benzylium ion, Tropylium ion, Propene |

| Co-catalyzed Annulation | Tertiary alkyl radical, Cyclohexadienyl radical | Allyl-substituted arenes, Electron-deficient alkenes | Functionalized tetralins |

| Electrochemical Annulation | Alkene radical cation | Styrenes | Polysubstituted 1,2-dihydronaphthalenes |

| Visible-light Cycloaddition | Cation radical | Styrenes | Substituted tetralins |

| DDQ Oxidation | Carbocation | Tetrahydronaphthalenes | α-Tetralones |

Advanced Analytical Methodologies for Tetrahydronaphthalene Characterization

Chromatographic Techniques

Chromatography is fundamental to separating 1,2,3,5-Tetrahydronaphthalene from reaction mixtures, environmental samples, or isomeric impurities. The choice of technique depends on the complexity of the sample and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the identification and quantification of volatile and semi-volatile compounds like tetrahydronaphthalenes. In GC, compounds are separated based on their boiling points and affinity for the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For tetrahydronaphthalene isomers, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C10H12, approx. 132.2 g/mol ). The fragmentation pattern is key to distinguishing it from other hydrocarbons. For instance, the analysis of tetralin (1,2,3,4-tetrahydronaphthalene) in various samples has been well-documented, showing characteristic fragments that help in its identification. researchgate.netnasa.govfrontiersin.orgnasa.gov GC-MS is routinely used to analyze complex hydrocarbon mixtures, such as petroleum products and environmental extracts, where tetralin and its alkylated derivatives are common constituents. nasa.govnasa.gov The identification is confirmed by matching the obtained mass spectrum and retention time with those of a known standard or a reference library like the NIST Mass Spectrometry Data Center. nih.gov

Table 1: Illustrative GC-MS Fragmentation Data for a Tetrahydronaphthalene Scaffold

| Feature | Description | Typical m/z Values |

|---|---|---|

| Molecular Ion (M+) | Represents the intact molecule with one electron removed. Confirms the molecular weight. | 132 |

| Base Peak | The most abundant fragment, used for structural inference. For some isomers, this can be m/z 131 or 104. nih.govnih.gov | Varies by isomer |

| Key Fragments | Result from specific bond cleavages, such as loss of alkyl groups or ring fragmentation. | 115, 104, 91 |

Note: This table is illustrative. Actual fragmentation patterns can vary based on the specific isomer and the GC-MS instrument conditions.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Complex Mixtures

For exceptionally complex samples like crude oil or heavily contaminated environmental samples, conventional one-dimensional GC may not provide sufficient resolution to separate all components. nih.govacs.org Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. wikipedia.orgchemistry-matters.com

In a GC × GC system, two columns with different stationary phase selectivities (e.g., non-polar followed by polar) are coupled via a modulator. chemistry-matters.comcopernicus.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. chemistry-matters.com This results in a structured two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second. copernicus.org This technique is highly effective for resolving isomeric compounds, such as the various isomers of tetralin and methyl indan, which often co-elute in 1D GC. york.ac.uk The structured nature of the chromatogram allows for the clear visualization of chemical classes (e.g., n-alkanes, cycloalkanes, aromatics), which aids in the identification of components in complex hydrocarbon mixtures. nih.govdlr.de

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and the separation of non-volatile or thermally unstable compounds. For tetrahydronaphthalene derivatives, HPLC is particularly crucial for chiral separations. nih.govresearchgate.netnih.gov If the this compound molecule contains chiral centers, its enantiomers can be separated using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). wiley.com

Cellulose-based CSPs, such as Chiralcel OD-H, have proven effective in separating the enantiomers of various tetrahydronaphthalene derivatives, often achieving baseline separation. nih.govnih.gov Another approach involves using cyclodextrins as chiral selectors, either bonded to the stationary phase or as an additive in the mobile phase, to form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation on a standard C18 column. researchgate.netwiley.com HPLC with UV or electrochemical detection can also be used to determine the enantiomeric purity of synthesized tetralin derivatives with high accuracy and precision. nih.govresearchgate.net Furthermore, quantitative ¹H NMR (qHNMR) results for purity assessment of related compounds have been validated using HPLC, demonstrating the reliability of HPLC for this purpose. mdpi.comresearchgate.net

Table 2: HPLC Methods for Chiral Separation of Tetrahydronaphthalene Derivatives

| Chiral Selector Type | Stationary Phase Example | Mobile Phase Example | Principle |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | n-hexane/isopropanol | Differential interaction (e.g., hydrogen bonding, π-π interactions) between enantiomers and the chiral polymer. nih.govnih.gov |

| Chiral Mobile Phase Additive (CMPA) | C18 (Reversed-Phase) | Methanol/Phosphate Buffer with Carboxymethyl-β-cyclodextrin | Formation of diastereomeric inclusion complexes with different stabilities in the mobile phase. wiley.com |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation and Stereoisomer Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. rsc.org For 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), detailed ¹H and ¹³C NMR data are available, showing distinct signals for the aromatic and aliphatic protons and carbons. bmrb.iochemicalbook.comspectrabase.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra. bmrb.io For a specific isomer like this compound, the unique symmetry and pattern of ¹H and ¹³C signals would allow it to be distinguished from other isomers. researchgate.net In cases where stereoisomers exist, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry, and the integration of specific signals can be used to determine the ratio of different stereoisomers in a mixture. researchgate.net

Table 3: Representative NMR Chemical Shift Data for 1,2,3,4-Tetrahydronaphthalene (CDCl₃)

| Atom Type | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹³C NMR | 137.3, 129.3, 125.6 | Aromatic carbons |

| 29.6, 23.4 | Aliphatic carbons (CH₂) | |

| ¹H NMR | ~7.07 | Aromatic protons |

| ~2.77 | Aliphatic protons adjacent to the aromatic ring | |

| ~1.80 | Remaining aliphatic protons |

Source: Biological Magnetic Resonance Bank. bmrb.io These values are for the 1,2,3,4-isomer and serve as an illustrative example of the data obtained from NMR.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation

While standard GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique suitable for a wide range of compounds.

For an unknown compound suspected to be this compound, HRESIMS would measure its mass with high accuracy (e.g., calculated exact mass for C₁₀H₁₂ is 132.0939). This measured mass can then be used to generate a unique molecular formula, confirming the number of carbon, hydrogen, and other atoms present. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown pollutants in environmental samples, as has been demonstrated in the analysis of tetralin-related compounds in water. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a molecule like 1,2,3,4-tetrahydronaphthalene, the IR spectrum provides clear signatures for its constituent aromatic and aliphatic parts.

The primary vibrational modes observed in the IR spectrum of 1,2,3,4-tetrahydronaphthalene and its derivatives include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring are observed just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.

C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to characteristic absorption bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for C-H bonds provide further structural information and are typically found in the fingerprint region (below 1500 cm⁻¹).

In substituted tetralin derivatives, such as 6-methoxy-1,2,3,4-tetrahydronaphthalene, additional peaks corresponding to the substituent's functional groups would be present. science.gov For instance, a methoxy (B1213986) group would introduce C-O stretching bands. The IR spectrum of a hydroxylated derivative, ligukangtinol, showed characteristic absorption for hydroxyl groups (3421 cm⁻¹) and a benzene (B151609) ring (1593, 1462 cm⁻¹).

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 3000 | |

| Aromatic C=C | Stretching | 1450 - 1600 | |

| Alcohol O-H | Stretching | ~3421 (Broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org This technique is particularly useful for monitoring the progress of chemical reactions involving chromophores, such as the aromatic ring in tetrahydronaphthalene.

The rate of a reaction can be determined by tracking the change in absorbance of a reactant or product over time at a specific wavelength. thermofisher.com Since the absorbance is directly proportional to the concentration according to the Beer-Lambert law, UV-Vis spectroscopy provides a non-destructive, real-time method for acquiring kinetic data. thermofisher.com

For example, the solvolysis of 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) has been monitored by observing the change in its UV spectrum over time. Similarly, in the Knoevenagel condensation involving a tetralone derivative, HPLC with a UV-vis detector was used to monitor the reaction's progress by measuring the concentration of the product at its maximum absorption wavelength (λmax). jascoinc.com This allows for the calculation of reaction rates, rate constants, and the determination of the reaction order. thermofisher.comscispace.com

Advanced Laser Spectroscopic Techniques for Conformational Analysis

The conformational landscape of flexible molecules like tetrahydronaphthalene, which has a non-planar saturated ring, can be precisely investigated using advanced laser spectroscopic techniques. Methods such as laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) spectroscopy, often combined with mass spectrometry and supersonic jet cooling, provide high-resolution spectra that are conformationally selective. science.govacs.org

By cooling the molecules in a supersonic jet to internal temperatures below 5 K, individual conformers can be isolated in the gas phase. acs.org This allows for the recording of distinct vibronic spectra for each conformation without spectral congestion. The analysis of these spectra, aided by quantum chemical calculations, enables the determination of the precise geometry and energy of different conformers.

Studies on 1,2,3,4-tetrahydronaphthalene have utilized LIF and UV absorption spectroscopy to map its vibrational levels in both the ground (S₀) and first excited electronic state (S₁). acs.orgnih.gov These investigations revealed that the molecule possesses a highly twisted half-chair conformation in both electronic states and determined the energy barriers to planarity. acs.orgnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. aacrjournals.orgacs.orgnih.gov The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, yielding a precise molecular model.

For a chiral molecule, determining the absolute configuration requires the presence of a heavy atom to utilize the phenomenon of anomalous dispersion. acs.org This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).

The absolute stereochemistry of several tetralin derivatives has been unequivocally established using this method. For instance, the molecular structure and conformation of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a metabolite of naphthalene (B1677914), were determined by X-ray crystallography. aacrjournals.orgacs.org Similarly, the absolute configuration of the enantiomers of N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide was established through X-ray analysis after their separation. iucr.org The technique has also been used to confirm the structure of products from photooxygenation reactions of tetrahydronaphthalene. mdpi.com

| Compound Derivative | Space Group | Key Finding | Reference |

|---|---|---|---|

| anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide | Pca2₁ | Determined "twist-boat" conformation of the saturated ring. | aacrjournals.orgacs.org |

| (+/-)-N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide | Not specified | Established absolute stereochemistry of the separated enantiomers. | iucr.org |

| Photooxygenation product of tetrahydronaphthalene | Not specified | Determined the exact configuration of the resulting tricyclic endoperoxide. | mdpi.com |

Electronic Circular Dichroism (ECD) for Chiral Molecule Characterization

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and conformation of chiral compounds in solution.

The ECD spectrum is highly sensitive to the spatial arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TDDFT) calculations for different possible stereoisomers, the absolute configuration can be assigned. science.gov

This method has been successfully applied to various chiral derivatives of tetralin. For example, the absolute configurations of several spiroketal metabolites featuring a tetrahydronaphthalene moiety were assigned by comparing their experimental ECD spectra to calculated ones. science.gov In another study, the absolute configuration of a chiral tetralin norsesquiterpenoid, ligukangtinol, was established using TDDFT-ECD calculations on its various possible solution conformers. aacrjournals.org This approach confirmed the utility of semi-empirical helicity rules for assigning the configuration of substituted tetralin derivatives. aacrjournals.org

Theoretical and Computational Chemistry Approaches to Tetrahydronaphthalene Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure and energetics of organic molecules. DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of applications, from predicting ground-state properties to mapping complex reaction pathways. superfri.orgnih.gov

DFT calculations are frequently employed to optimize the geometry of molecules and determine their thermodynamic stability. For the tetrahydronaphthalene scaffold, theoretical calculations can identify the most stable conformation, such as the twisted conformation of the hydrogenated six-membered ring in 1,2,3,4-tetrahydronaphthalene (B1681288). aip.orgresearchgate.net The unimolecular dissociation of ionized tetralin has been probed using theoretical models, which confirmed reaction mechanisms involving H-shift and ring-opening. nih.gov

Key electronic properties derived from DFT calculations serve as descriptors for molecular reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) mapping is another technique used to predict chemical reactivity by identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov

Table 1: Theoretical Spectroscopic Constants for Tetrahydronaphthalene Isomers This table presents theoretically calculated spectroscopic constants for tetrahydronaphthalene isomers, demonstrating the application of DFT in predicting molecular properties. Data is based on calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory. aip.org

| Parameter | 1,2-Dihydronaphthalene | 1,4-Dihydronaphthalene | 1,2,3,4-Tetrahydronaphthalene |

| Rotational Constant A (MHz) | 1653.9 | 2400.9 | 2582.4 |

| Rotational Constant B (MHz) | 903.8 | 853.4 | 821.1 |

| Rotational Constant C (MHz) | 656.4 | 632.7 | 708.5 |

| Dipole Moment μa (D) | 0.5 | 0.3 | - |

| Dipole Moment μb (D) | 0.3 | 0 | - |

| Dipole Moment μc (D) | 0.1 | 0 | - |

Data for 1,2,3,4-Tetrahydronaphthalene dipole moments were not specified in the provided source.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and prediction of product distributions. In the context of tetrahydronaphthalene synthesis, computational studies have been instrumental in understanding complex reaction pathways.

For instance, in the enantioselective desymmetrization and difunctionalization of gem-diaryl-tethered alkenes to yield trifluoromethylthiolated tetrahydronaphthalene derivatives, DFT calculations were used to propose a plausible reaction mechanism. d-nb.info The calculations helped to rationalize the role of the catalyst and the formation of specific diastereomeric intermediates. By computing the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction profile that explains the observed stereoselectivity. d-nb.info

These computational approaches allow for the investigation of transient species, such as diastereomeric intermediates, which may be too short-lived to be observed experimentally. Understanding the relative stabilities and reactivity of these intermediates is crucial for controlling the stereochemical outcome of a reaction.

Computational chemistry plays a pivotal role in understanding how catalysts function at a molecular level. Selenide-catalyzed reactions, which are effective for synthesizing functionalized tetrahydronaphthalenes, have been investigated using DFT. d-nb.info These studies aim to uncover the mechanism of catalytic activation.

In one proposed mechanism for the synthesis of CF3S-tetrahydronaphthalenes, a selenide (B1212193) catalyst is thought to activate the trifluoromethylthiolating reagent in the presence of a Lewis acid to form a key intermediate. d-nb.info The aryl group of the substrate then acts as a nucleophile, attacking this activated complex to form the tetrahydronaphthalene product. d-nb.info DFT calculations support this pathway, indicating that selenide is more effective than sulfide (B99878) in the initial activation step due to a lower energy barrier. d-nb.info

More broadly, the activation of hydrocarbons like alkenes by selenide catalysts represents a significant challenge that has been explored computationally. nih.gov A novel activation mode involving Se⋅⋅⋅π bonding has been discovered, opening new avenues for supramolecular catalysis. nih.govthieme.de DFT calculations are essential for characterizing these weak, non-covalent interactions and understanding how they facilitate chemical transformations, such as intermolecular enyne cyclizations. thieme.de

Molecular Modeling and Dynamics Simulations

While quantum chemical methods are excellent for studying electronic structure and reaction mechanisms, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over longer timescales. scielo.brarxiv.org

Molecular docking and molecular dynamics (MD) simulations are primary tools for studying how ligands, such as tetrahydronaphthalene derivatives, interact with biological macromolecules like proteins and receptors. nih.gov These methods can predict the preferred binding orientation (binding mode) of a ligand within a receptor's active site and estimate the strength of the interaction (binding affinity). researchgate.net

For example, computational studies on aminomethyl tetrahydronaphthalenes have been used to investigate their binding modes with opioid receptors. mdpi.com These simulations revealed key interactions, such as the formation of a salt bridge between the protonated nitrogen atom of the ligand and a specific aspartate residue (D3.32) in the receptor. mdpi.com Such detailed insights into molecular interactions are crucial for understanding the basis of molecular recognition and for designing new molecules with improved binding properties. nih.gov

Table 2: Key Residue Interactions for Aminomethyl Tetrahydronaphthalene Ligands at Opioid Receptors This table summarizes key amino acid residues identified through molecular modeling that are crucial for the binding and selectivity of tetrahydronaphthalene derivatives. mdpi.com

| Receptor Subtype | Key Interacting Residue | Type of Interaction | Significance |

| All (MOR, DOR, KOR) | D3.32 | Salt Bridge | Anchors the ligand in the binding pocket. |

| All (MOR, DOR, KOR) | H6.52 | Hydrogen Bond Network | Stabilizes the phenolic hydroxyl group of the ligand. |

| All (MOR, DOR, KOR) | Y7.43 | Not specified | Key determinant for selectivity among the three receptor subtypes. |

| DOR | W6.58 | Not specified | Essential for selectivity specifically at the δ-opioid receptor. |

Molecular dynamics simulations provide a dynamic view of ligand-receptor interactions, allowing researchers to observe conformational changes in both the ligand and the receptor upon binding. nih.gov These simulations can reveal how a ligand induces specific structural rearrangements in a receptor, which is the basis of agonist-induced receptor activation. scielo.brmdpi.com

Studies on aminomethyl tetrahydronaphthalenes at opioid receptors have used MD simulations to explore the mechanisms responsible for subtype selectivity. mdpi.com The simulations showed that subtle differences in the ligand structures led to different interaction patterns and receptor conformations, explaining why certain compounds are selective for one receptor subtype over others. mdpi.com For instance, the simulations highlighted residue Y7.43 as a key determinant of selectivity across the opioid receptor family. mdpi.com

By analyzing the trajectories from MD simulations, researchers can identify and characterize different conformational states of the receptor. plos.orgnih.gov This information is vital for understanding the structural basis of ligand efficacy (e.g., why some ligands are full agonists while others are partial agonists or antagonists) and for designing new ligands with specific functional profiles. nih.gov

Kinetic Modeling of Chemical Transformations

Kinetic modeling is a crucial tool for understanding the complex reaction networks involved in the chemical transformations of tetrahydronaphthalene systems, particularly during thermal processes like pyrolysis.

The thermal decomposition of tetrahydronaphthalenes, such as 1,2,3,4-tetrahydronaphthalene (tetralin), proceeds through complex free-radical mechanisms. researchgate.net Constructing a reaction mechanism for these processes involves identifying the key elementary steps: initiation, propagation, and termination. researchgate.netresearchgate.net

Initiation: The process begins with the formation of free radicals. In the pyrolysis of tetralin, this can occur through the homolytic cleavage of C-C or C-H bonds. However, a significant pathway for chain initiation involves molecular disproportionation reactions, especially between tetralin and products that form as the reaction progresses, such as 1,2-dihydronaphthalene. researchgate.net

Propagation: Once initiated, a series of chain propagation steps occur. These reactions involve hydrogen abstraction, where a radical removes a hydrogen atom from a tetralin molecule, and β-scission, where a larger radical breaks down into a smaller, unsaturated molecule and a new radical. researchgate.net For tetralin, the dominant radical intermediate is the 1-tetralyl radical. researchgate.net The propagation phase is responsible for the formation of the major products. The pyrolysis of tetralin leads to a variety of products through competing pathways, including:

Ring contraction to form methylindan derivatives. researchgate.net

Dehydrogenation to produce dihydronaphthalene and naphthalene (B1677914). researchgate.net

Hydrogenolytic ring-opening and subsequent cracking of the side-chain. researchgate.net

Expulsion of ethylene to yield benzocyclobutene. researchgate.net

A comprehensive reaction network for tetralin pyrolysis was formulated that includes 174 free-radical steps, involving 23 different radical species and leading to 27 products. researchgate.net

Termination: The chain reactions are terminated when two radicals combine or disproportionate. In the case of tetralin pyrolysis, termination largely occurs through the disproportionation of the 1-tetralyl radical. researchgate.net While the combination of these radicals is kinetically faster, the reaction is highly reversible at pyrolysis temperatures, making disproportionation the more significant termination pathway. researchgate.net

The kinetics of thermal decomposition can be described by calculating key parameters like the rate constant (k) and activation energy (Ea) for the elementary reactions involved. These parameters are essential for accurate kinetic modeling. ijaem.net The rate constant's dependence on temperature is typically described by the Arrhenius equation. bath.ac.uk

Various computational and experimental methods are employed to determine these values. Thermogravimetric analysis (TGA) is a common experimental technique used to study thermal decomposition kinetics. bath.ac.uk By performing TGA at multiple heating rates, the activation energy can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger methods. ijaem.netmdpi.com

For the pyrolysis of tetralin, thermochemical kinetic protocols are used to estimate the rate constants for the numerous steps in the reaction mechanism. researchgate.net These estimations can then be refined by comparing the model's predictions with experimental data. For instance, a kinetic model for tetralin pyrolysis was developed where, after adjusting two key rate constants, the predicted reaction rates showed good agreement with experimental data over a temperature range of 450–730 °C. researchgate.net

The activation energy for a decomposition process represents the minimum energy required for the reaction to occur. For complex multi-step reactions like pyrolysis, the calculated "apparent activation energy" is an effective value that represents a composite of the various reaction steps. huji.ac.il Studies on similar complex organic compounds show that activation energies can be in the range of 170-240 kJ/mol for thermal decomposition processes. bath.ac.ukresearchgate.net

Below is a table summarizing representative kinetic parameters for thermal decomposition processes of complex organic molecules, illustrating the typical range of values obtained.

| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference Compound/System |

|---|---|---|---|

| Isothermal TGA | ~209 | - | Energetic Material (BTATz) |

| Arrhenius Equation Fit | 240.6 | 2.0 x 10¹⁹ | Energetic Material (BTATz) |

| ISO 11358-2:2014(E) | ~170 | - | Parchment Paper |

| Kissinger-Akahira-Sunose (KAS) | 58.09 | - | Ciprofloxacin |

Conformational Analysis of Tetrahydronaphthalene Isomers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For cyclic systems like tetrahydronaphthalene, this analysis is crucial for understanding their structure, stability, and reactivity. Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface and identifying stable conformers. researchgate.netijert.org

For 1,2,3,4-tetrahydronaphthalene, the partially saturated six-membered ring is not planar and can adopt several conformations, similar to cyclohexane. Rotational spectroscopy measurements combined with quantum chemical calculations have been used to analyze its structure. researchgate.net These studies have revealed that for 1,2,3,4-tetrahydronaphthalene, a single, stable conformation is detected experimentally. researchgate.net

The process of computational conformational analysis typically involves:

Generating Trial Structures: A large number of possible initial structures are generated by systematically rotating around all single bonds. researchgate.net

Geometry Optimization: These trial structures are then subjected to geometry optimization using quantum chemical methods (e.g., DFT with a suitable basis set like 6-31G) to find the local minima on the potential energy surface. ijert.orgsci-hub.box Each of these minima corresponds to a stable conformer.

Energy Calculation and Refinement: The relative energies of these stable conformers are calculated at a higher level of theory to determine their relative populations at a given temperature. nih.gov

For tetrahydronaphthalene systems, the saturated ring can adopt conformations such as a "half-chair" or "sofa." The specific geometry and relative energies of these conformers are influenced by the fusion to the aromatic ring. High-level ab initio and DFT calculations can provide accurate geometries, dipole moments, rotational constants, and relative energies for these conformers.

The following table presents a conceptual summary of the types of data obtained from computational conformational analysis of cyclic hydrocarbon systems.

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Computational Method |

|---|---|---|---|

| Half-Chair (Twist) | 0 (most stable) | Variable | DFT (e.g., B3LYP/6-311++G) |

| Sofa (Envelope) | > 0 | Variable | DFT (e.g., B3LYP/6-311++G) |

| Transition State | Higher | Variable | DFT (e.g., B3LYP/6-311++G**) |

Derivatization and Functionalization Strategies for Tetrahydronaphthalene Core Structures

Installation and Transformation of Functional Groups

The introduction and subsequent conversion of functional groups on the tetrahydronaphthalene skeleton are fundamental to creating structural diversity. Cyano and nitro groups are particularly valuable as they serve as versatile synthetic handles for a wide range of chemical transformations.

Reactions at Cyano and Nitro Positions

The nitro group (–NO₂) on a tetrahydronaphthalene ring is a powerful electron-withdrawing group that can be readily transformed into other functionalities. The most common transformation is its reduction to a primary amine (–NH₂). This six-electron reduction proceeds sequentially through nitroso (–NO) and hydroxylamino (–NHOH) intermediates. nih.gov This conversion can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). nowgonggirlscollege.co.in The resulting amino-tetrahydronaphthalene is a key intermediate that can undergo numerous subsequent reactions, such as acylation to form amides, providing a gateway to a vast array of derivatives. researchgate.net

The cyano, or nitrile, group (–C≡N) is another versatile functional group in organic synthesis. scielo.br Once installed on the tetrahydronaphthalene core, it can be converted into several other important chemical moieties.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid (–COOH), which can then participate in esterification or amidation reactions. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, partial reduction using reagents like diisobutylaluminium hydride (DIBALH) can yield an aldehyde (–CHO). libretexts.org

Organometallic Addition: The addition of Grignard or organolithium reagents to the nitrile carbon, followed by aqueous workup, leads to the formation of ketones. libretexts.org

These transformations highlight the utility of nitro and cyano groups as synthetic linchpins for the extensive functionalization of the tetrahydronaphthalene framework.

Oxidation and Reduction of Ring Systems

Modification of the tetrahydronaphthalene core itself, through oxidation or reduction of its constituent rings, provides another powerful strategy for derivatization.

Oxidation: A highly effective method for the functionalization of the saturated ring is the regioselective oxidation at the benzylic position to form α-tetralones (dihydronaphthalen-1(2H)-ones). A robust and high-yielding approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. This reaction is typically performed in refluxing aqueous acetic acid and demonstrates high regioselectivity for the benzylic carbon, affording α-tetralone derivatives in excellent yields, often ranging from 90% to 98%. nih.govacs.org This transformation introduces a valuable ketone functionality, which can serve as a handle for further modifications like aldol (B89426) condensations, Wittig reactions, or reductions.

| Entry | Starting Tetrahydronaphthalene (THN) | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | Functionalized THN 1a | DDQ | aq. Acetic Acid | Reflux, 2h | α-Tetralone 2a | 98 | nih.govacs.org |

| 2 | Functionalized THN 1b | DDQ | aq. Acetic Acid | Reflux, 2h | α-Tetralone 2b | 95 | nih.govacs.org |

| 3 | Functionalized THN 1c | DDQ | aq. Acetic Acid | Reflux, 2h | α-Tetralone 2c | 92 | nih.govacs.org |

| 4 | Functionalized THN 1d | DDQ | aq. Acetic Acid | Reflux, 2h | α-Tetralone 2d | 90 | nih.govacs.org |

Synthesis of Complex Tetrahydronaphthalene Conjugates

Connecting the tetrahydronaphthalene core to other molecular entities, such as carbohydrates or other aromatic systems, leads to the creation of complex conjugates with potentially novel biological or material properties.

Glycosylation (S- and N-Glycosides) of Tetrahydronaphthalene Moieties

Glycosylation, the attachment of sugar moieties, is a key strategy for modifying the physicochemical properties of a molecule. Novel S-glycosides and N-glycosides incorporating the 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold have been synthesized through the coupling of functionalized tetrahydronaphthalene aglycons with activated halo-sugars. This facile and high-yielding synthesis can be conducted in either a basic or acidic medium, allowing for the creation of both S-linked and N-linked glycoconjugates. These reactions provide a direct route to complex tetrahydronaphthalene derivatives appended with carbohydrate units like gluco- or galactopyranosyl groups.

Coupling Reactions for Peripheral Functionalization (e.g., Cross-Coupling, Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and functionalizing the aromatic ring of the tetrahydronaphthalene core. wikipedia.orgorganic-chemistry.org To enable these reactions, the tetrahydronaphthalene skeleton is first functionalized with a halide (e.g., Br, I) or a triflate group.

The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com This reaction has been applied to tetrahydronaphthalene derivatives in highly sophisticated ways. For instance, an enantioselective migratory Suzuki-Miyaura cross-coupling of a meso-diboryltetrahydronaphthalene has been developed. researchgate.net In the presence of a chiral palladium complex, this reaction proceeds with a "chain-walking" mechanism to provide access to enantiomerically enriched tetralins where the newly introduced aryl group has a 1,3-relationship to the remaining boronic ester group. researchgate.net

The Heck reaction couples an organic halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. drugfuture.comorganic-chemistry.org While specific examples on a pre-formed tetrahydronaphthalene are less common in introductory literature, the principle is widely applicable. A tetrahydronaphthalene bearing a bromine or triflate substituent on its aromatic ring is a suitable substrate for Heck coupling, allowing for the introduction of vinyl groups onto the core structure. The preparation of such halo-substituted tetralins is often performed with the explicit goal of enabling subsequent functionalization via cross-coupling reactions.

| Coupling Reaction | Tetralin Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

| Suzuki-Miyaura | meso-Diboryltetrahydronaphthalene | Aryl Halide | Chiral Palladium Complex | Enantioselective, Migratory Coupling | researchgate.net |

| Heck (General) | Halo-tetrahydronaphthalene | Alkene | Palladium Catalyst + Base | Forms a C(sp²)-C(sp²) bond to an alkene | drugfuture.comorganic-chemistry.org |

Stereoselective Functionalization

Controlling the three-dimensional arrangement of atoms is crucial for developing molecules with specific biological activities or material properties. Stereoselective functionalization of the tetrahydronaphthalene core, particularly at the saturated ring, has been a major focus of research.

One powerful approach is the use of biocatalysis. For example, the stereoselective ketoreduction of α-tetralone scaffolds using microbial ketoreductase enzymes (from organisms such as Geotrichum candidum or Candida parapsilosis) can produce stereochemically pure diols. rsc.org Similarly, the asymmetric reduction of hydroxynaphthoquinones using NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) yields chiral trihydroxy-1-tetralone derivatives. nih.gov These enzymatic methods provide access to highly enantiomerically enriched products under mild conditions.

Transition-metal catalysis also enables potent stereoselective transformations. An efficient diastereoselective synthesis of complex α-tetralone-fused spirooxindoles has been achieved through a palladium-catalyzed domino reaction. acs.org This process involves a carbene migratory insertion followed by a conjugate addition sequence. Other methods have been developed for the highly stereoselective synthesis of different tetralin-fused spirooxindoles, achieving excellent diastereoselectivities (d.r. >20:1). chemrxiv.org These advanced catalytic methods allow for the construction of multiple stereocenters with high precision in a single operation, rapidly building molecular complexity from the tetrahydronaphthalene core.

Diastereoselective Conversions of Tetrahydronaphthalene Derivatives

The controlled installation of new stereocenters on a pre-existing chiral tetrahydronaphthalene framework is a powerful synthetic tool. Diastereoselective reactions are employed to influence the stereochemical outcome of a transformation, favoring the formation of one diastereomer over others.

One prominent strategy involves the reduction of tetralin-1,4-dione, a symmetrical diketone that is the stable tautomer of 1,4-dihydroxynaphthalene. The reduction of this compound can lead to cis- or trans-diols, and the stereochemical outcome is highly dependent on the choice of reducing agent. nih.gov Bulky reducing agents, such as L-Selectride, tend to attack from the less hindered face, leading preferentially to the cis-diol. Conversely, reagents like Red-Al typically favor the formation of the trans-diol. nih.gov The ability to selectively generate either the cis or trans diastereomer provides a versatile entry point into a range of synthetically useful 1,4-tetralindiols. nih.gov

The diastereoselective reduction of tetralin-1,4-dione has been systematically studied, yielding predictable and controllable outcomes. The results of these reductions using various agents are summarized in the table below.

Table 1: Diastereoselective Reduction of Tetralin-1,4-dione This table is interactive. You can sort and filter the data.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Combined Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0 to rt | 57 : 43 | 98 |

| LiAlH₄ | THF | 0 to rt | 44 : 56 | 76 |

| L-Selectride | THF | -78 to rt | 84 : 16 | 91 |

| Red-Al | THF | -78 to rt | 13 : 87 | 95 |

Data sourced from a study on the diastereoselective and enantioselective reduction of tetralin-1,4-dione. nih.gov

These methods provide a foundation for constructing complex molecules where the relative stereochemistry at the C1 and C4 positions of the tetrahydronaphthalene ring is critical for biological function or subsequent synthetic transformations.

Enantioselective Sulfenylation of Diols Derived from Tetrahydronaphthalenes

The introduction of sulfur-containing functional groups in a stereocontrolled manner is of great interest in medicinal chemistry, as organosulfur compounds are prevalent in numerous pharmaceuticals. Enantioselective sulfenylation involves the asymmetric addition of a sulfur electrophile to a nucleophile, creating a chiral C-S bond. While direct research on the enantioselective sulfenylation of diols derived from tetrahydronaphthalenes is limited, the principles can be inferred from broader studies on asymmetric sulfenylation and the desymmetrization of diols.

A relevant strategy involves the desymmetrization of meso-diols, where a prochiral molecule is converted into a chiral one. This approach can be applied to olefinic 1,3-diols, which can be desymmetrized through catalytic asymmetric bromoetherification using C2-symmetric sulfides as catalysts. d-nb.info This highlights the potential for using chiral sulfur-based reagents or catalysts to achieve enantioselectivity in reactions involving diols.

Furthermore, research into the enantioselective desymmetrization and difunctionalization of gem-diaryl-tethered alkenes has led to the synthesis of trifluoromethylthiolated tetrahydronaphthalene derivatives. d-nb.info This process, facilitated by a bifunctional selenide (B1212193) catalyst, simultaneously creates a C-S bond and multiple stereocenters, including a quaternary carbon, with high enantioselectivity. d-nb.info Although this example involves an alkene rather than a diol as the direct substrate for sulfenylation, it demonstrates a powerful method for the asymmetric synthesis of sulfur-containing tetralin derivatives. The reaction proceeds efficiently, as shown in the scaled-up synthesis of a key product.

Table 2: Scaled-Up Enantioselective Trifluoromethylthiolation This table is interactive. You can sort and filter the data.

| Substrate | Catalyst Loading (mol%) | Scale (g) | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Data adapted from research on selenide-catalyzed enantioselective synthesis of trifluoromethylthiolated tetrahydronaphthalenes. d-nb.info

These advanced methods underscore the ongoing development of sophisticated catalytic systems to achieve high levels of stereocontrol in the functionalization of tetrahydronaphthalene core structures, providing access to valuable chiral building blocks for various applications.

Catalytic Transformations of Tetrahydronaphthalenes in Synthetic Applications

Hydrogenation Catalysis of Tetrahydronaphthalenes

Dehydrogenation Catalysis of Tetrahydronaphthalenes